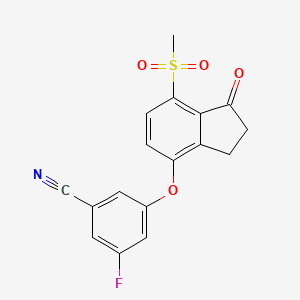

3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile

Description

Properties

IUPAC Name |

3-fluoro-5-[(7-methylsulfonyl-1-oxo-2,3-dihydroinden-4-yl)oxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO4S/c1-24(21,22)16-5-4-15(13-2-3-14(20)17(13)16)23-12-7-10(9-19)6-11(18)8-12/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIJGDJXHHLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, often using methylsulfonyl chloride and a base such as pyridine.

Fluorination: The fluoro group is typically introduced through electrophilic fluorination, using reagents like Selectfluor.

Coupling Reaction: The final step involves coupling the fluoro-substituted benzonitrile with the methylsulfonyl-indene moiety through an etherification reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is frequently used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Oxidized derivatives of the indene moiety.

Reduction: Primary amines from the reduction of the nitrile group.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile

The synthesis of this compound typically involves several critical steps:

- Formation of the Indene Moiety : This is achieved through Friedel-Crafts acylation using an aromatic compound and acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Introduction of the Methylsulfonyl Group : The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride and a base such as pyridine.

- Fluorination : The fluoro group is introduced through electrophilic fluorination using reagents like Selectfluor.

- Coupling Reaction : The final step involves coupling the fluoro-substituted benzonitrile with the methylsulfonyl-indene moiety through an etherification reaction, often employing potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study evaluated the effects of similar indene derivatives on human breast cancer cells (MCF-7), demonstrating a dose-dependent decrease in cell viability with effective inhibition at low concentrations .

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor:

- The presence of functional groups allows it to interact with active sites on enzymes, potentially modulating their activity. In particular, the oxo group may enhance binding affinity to target enzymes involved in metabolic pathways .

Case Study on Anticancer Activity

A study focused on the anticancer activity of related compounds showed that these derivatives could induce apoptosis and cell cycle arrest in various cancer types, highlighting their potential therapeutic applications .

Enzyme Interaction Study

Another investigation examined the inhibition of specific kinases by related compounds. Results indicated effective inhibition of kinase activity, suggesting a mechanism for their anticancer effects .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile

- CAS No.: 1672665-55-2

- Molecular Formula: C₁₇H₁₂FNO₄S

- Molecular Weight : 345.34 g/mol

- Key Features : Contains a benzonitrile core linked to a substituted dihydroindenyl moiety via an ether bond. The methylsulfonyl group at position 7 and the ketone at position 1 contribute to its electronic and steric properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations :

Mechanistic Insights :

- The target compound and its difluoro-hydroxy analog () inhibit HIF-2α by disrupting heterodimerization with ARNT, a critical step in tumorigenesis under hypoxia .

- Methylsulfonyl groups enhance binding to hydrophobic pockets in HIF-2α, while fluorine atoms improve metabolic stability and bioavailability .

Key Differences :

- The methylthio analog () poses higher irritation risks due to sulfur-based reactivity, whereas the methylsulfonyl group in the target compound reduces volatility .

Biological Activity

3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile, with the CAS number 1672668-41-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 403.38 g/mol. Its structure features a benzonitrile core with a fluoro group and an oxy linkage to a methylsulfonyl-indene moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indene Moiety : Achieved through Friedel-Crafts acylation using an aromatic compound and acyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Methylsulfonyl Group : Accomplished via sulfonylation with methylsulfonyl chloride.

- Fluorination : The fluoro group is introduced through electrophilic fluorination using reagents like Selectfluor .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the sulfonyl group participates in chemical interactions that may influence enzyme activity or receptor binding .

Anticancer Properties

Research indicates that compounds similar to 3-Fluoro-5-(...) exhibit significant anticancer properties. For instance, studies have shown that indene derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer types .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. The presence of functional groups allows it to interact with active sites on enzymes, potentially modulating their activity. In particular, the oxo group may enhance binding affinity to target enzymes involved in metabolic pathways.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of similar indene derivatives on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations .

- Enzyme Interaction Study : Another investigation focused on the inhibition of specific kinases by related compounds. The results showed that these compounds could effectively inhibit kinase activity, suggesting a mechanism for their anticancer effects .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-5-(...) | Structure | Anticancer, Enzyme Inhibition |

| 3-Fluoro-5-(7-(methylsulfonyl)-2,3-dihydro... | Structure | Moderate Anticancer Activity |

| 3-Fluoro-5-(7-(methylsulfonyl)-1-hydroxy...) | Structure | Weak Anticancer Activity |

Q & A

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Research Question

To ensure structural fidelity and purity, employ a combination of:

- HPLC-UV (C18 column, acetonitrile/water gradient, λ = 254 nm) for purity quantification.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F in deuterated DMSO/CDCl₃) to confirm substituent positions and sulfonyl group integration .

- High-resolution mass spectrometry (HRMS) via electrospray ionization (ESI) to validate molecular weight (±2 ppm accuracy).

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in structurally related indenyl derivatives .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in HIF-2α inhibition?

Advanced Research Question

Key methodological steps include:

- Synthetic diversification : Introduce halogen substituents (e.g., Cl, Br) at the indenyl 7-position via electrophilic substitution to assess steric/electronic effects.

- Biological validation : Use HIF-2α-dependent luciferase assays in 786-O renal carcinoma cells to measure IC₅₀ shifts.

- Co-crystallization : Resolve binding modes with HIF-2α (PDB: 6WZG) to identify critical interactions, such as sulfonyl-Arg247 hydrogen bonds .

- Computational docking : Compare binding energies (AutoDock Vina) of analogs to correlate substituent effects with activity.

What synthetic routes are feasible for preparing benzonitrile derivatives with sulfonyl and indenyl substituents?

Basic Research Question

Common strategies include:

- Nucleophilic aromatic substitution : React fluorinated benzonitrile precursors with hydroxyl-indenyl intermediates under basic conditions (K₂CO₃, DMF, 80°C).

- Suzuki-Miyaura coupling : Link boronic ester-functionalized indenyl moieties to brominated benzonitriles using Pd(PPh₃)₄ catalysis .

- Sulfonylation : Introduce methylsulfonyl groups via oxidation of thioether intermediates (e.g., using mCPBA in dichloromethane).

How can solubility challenges in aqueous systems be addressed for in vivo studies?

Advanced Research Question

Strategies to improve solubility (predicted logP ≈ 3.5):

- Co-solvent systems : Test PEG-400 (30%)/Cremophor EL (5%) mixtures.

- Nanoparticle formulation : Encapsulate using PLGA (85:15 lactide:glycolide) via nanoprecipitation (target particle size <200 nm via DLS).

- Prodrug synthesis : Design phosphate esters at the benzonitrile group, validated for hydrolysis in plasma (LC-MS monitoring) .

What computational methods predict binding affinity to HIF-2α?

Advanced Research Question

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (AMBER force field, 100 ns trajectories).

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications.

- Machine learning : Train QSAR models using published IC₅₀ data for HIF-2α inhibitors .

How should stability studies be designed under varying storage conditions?

Basic Research Question

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Photostability : Use ICH Q1B guidelines (exposure to 1.2 million lux·hr UV light).

- Lyophilization : Assess stability in lyophilized form (trehalose matrix, -20°C storage) .

What experimental models validate pharmacological targets like HIF-2α?

Basic Research Question

- Knockdown assays : siRNA-mediated HIF-2α suppression in cell lines (Western blot validation).

- Hypoxia-mimetic assays : Treat cells with CoCl₂ and measure downstream targets (e.g., VEGF, EPO) via ELISA .

How to resolve contradictions in reported biological activity across models?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.